5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
Description
5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. The sulfonamide nitrogen is substituted with a complex ethyl group containing a hydroxyl group and two heterocyclic moieties: furan-2-yl and thiophen-3-yl. The fluorine atom may enhance metabolic stability and bioavailability, while the heterocycles (furan and thiophene) could contribute to π-π stacking interactions or hydrogen bonding in biological systems.
Properties
IUPAC Name |
5-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S2/c1-23-14-5-4-13(18)9-15(14)26(21,22)19-11-17(20,12-6-8-25-10-12)16-3-2-7-24-16/h2-10,19-20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQRZCHFNUHZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H16FNO5S2 |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 2319852-88-3 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of key intermediates through reactions involving furan and thiophene derivatives. The presence of a fluorine atom and a sulfonamide group is crucial for its biological activity. Various synthetic routes can be employed, including nucleophilic substitution and coupling reactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of fluorinated benzenesulfonamides have shown potent inhibition against various cancer cell lines, including leukemia cells (L1210) with IC50 values in the nanomolar range . The mechanism often involves the inhibition of thymidylate synthase, which is critical for DNA synthesis.
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing thiophene and furan rings have been evaluated for their efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values reported for these compounds often range from 20 to 70 µM, indicating moderate to high antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide compounds is heavily influenced by their structural components. The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to biological targets. The furan and thiophene moieties contribute to the overall stability and reactivity of the compound, which can be critical for its pharmacological effects.
Case Studies
- In Vitro Studies on Anticancer Activity : A study evaluated various fluorinated benzenesulfonamides against L1210 leukemia cells, revealing that modifications at specific positions on the aromatic ring significantly impacted cytotoxicity. Compounds with electron-withdrawing groups exhibited enhanced activity due to improved interaction with target enzymes .
- Antimicrobial Efficacy Against Resistant Strains : In another investigation, derivatives of thiophene-furan hybrids were tested against multi-drug resistant S. aureus and showed promising results with MIC values lower than those of conventional antibiotics like ceftriaxone .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and three closely related sulfonamide derivatives described in the evidence:
Key Observations:
Halogen Substituents :
- The target compound’s 5-fluoro group may offer improved metabolic stability compared to the 5-chloro analog in , as fluorine’s smaller size and higher electronegativity reduce steric hindrance and enhance electronic effects in drug-receptor interactions.
Heterocyclic Diversity :
- The dual heterocyclic substitution (furan-2-yl + thiophen-3-yl) in the target compound distinguishes it from the single-furan analog in and the thiophen-furan hybrid in . This could modulate solubility and binding specificity in biological systems.
Structural Complexity :
- The hydroxyl group on the ethyl chain in the target compound and may facilitate hydrogen bonding, whereas its absence in and suggests alternative strategies for solubility or target engagement.
Therapeutic Potential: While none of the compounds have explicit bioactivity data, the thiazolo-triazole moiety in and the trifluoromethylphenyl group in are common in pesticides and kinase inhibitors, respectively . The target compound’s structure aligns with antimicrobial sulfonamides, as seen in .
Synthetic Challenges :
- The synthesis of the target compound likely involves multi-step heterocyclic coupling, similar to methods in , where bromofuran intermediates are functionalized with sulfonyl chlorides.
Limitations:
- No experimental data (e.g., IC₅₀, solubility) are available for direct comparison.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide?
- Methodological Answer : The synthesis can be approached via sulfonylation of a benzenesulfonyl chloride intermediate with a substituted ethylamine. Key steps include:
- Heterocyclic coupling : Use NaH in THF for activating hydroxyl or amine groups, as demonstrated in benzofuran derivative syntheses .
- Solvent selection : Fluorinated solvents like hexafluoropropan-2-ol (HFIP) may enhance reactivity for furan/thiophene coupling, as seen in dihydrobenzofuran syntheses .
- Protection/deprotection : Protect hydroxyl groups during sulfonylation (e.g., benzyl ethers), followed by catalytic hydrogenation for deprotection .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Employ multi-spectral analysis:
- NMR : Assign peaks for the sulfonamide NH (~10-12 ppm), methoxy protons (~3.8 ppm), and furan/thiophene aromatic signals .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ ion) .
- X-ray crystallography : Resolve stereochemistry of the hydroxyethyl group, as done for related sulfonamides .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Screen for herbicidal or antimicrobial activity, leveraging sulfonamide pharmacophores:
- Herbicidal assays : Test inhibition of acetolactate synthase (ALS), a common target for sulfonamide herbicides .
- Anti-microbial assays : Use broth microdilution against Gram-positive/negative bacteria, referencing protocols for sulfonamide derivatives .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., furan-thiophene coupling) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps.
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d7) to trace proton transfer in hydroxyethyl group formation .
- Computational modeling : Apply DFT to assess energy barriers for sigmatropic rearrangements observed in heterocyclic syntheses .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with ALS or carbonic anhydrase (common sulfonamide targets) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
- QSAR : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with activity using Hammett constants .
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Methodological Answer :
- Factor screening : Vary temperature, solvent polarity, and reagent stoichiometry using a fractional factorial design .
- Response surface methodology (RSM) : Optimize parameters (e.g., NaH concentration in THF) to maximize yield .
- Statistical validation : Confirm robustness via ANOVA and residual analysis .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables .
- Meta-analysis : Compare structural analogs (e.g., methoxy vs. ethoxy substituents) to identify SAR trends .
Q. What role do substituents (fluoro, methoxy, thiophene) play in stability under physiological conditions?
- Methodological Answer :
- Degradation studies : Expose the compound to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24h, analyzing via LC-MS .
- Electron-withdrawing effects : Fluorine’s impact on sulfonamide hydrolysis can be probed via Hammett plots .
- Thiophene oxidation : Monitor sulfoxide formation using H2O2 and characterize by IR (S=O stretch ~1040 cm⁻¹) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
